(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}pent-4-enoic acid
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Overview
Description
(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}pent-4-enoic acid is a chiral amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}pent-4-enoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Alkylation: The protected amino acid is then subjected to alkylation using methyl iodide to introduce the methyl group.
Formation of the Pent-4-enoic Acid Moiety:
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out in large-scale reactors with precise control over reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pent-4-enoic acid moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed on the double bond of the pent-4-enoic acid moiety to yield saturated derivatives.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: The Fmoc group is typically removed using a solution of piperidine in dimethylformamide (DMF).
Major Products:
Oxidation: Oxidized derivatives of the pent-4-enoic acid moiety.
Reduction: Saturated derivatives of the pent-4-enoic acid moiety.
Substitution: Deprotected amino acid derivatives.
Scientific Research Applications
(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}pent-4-enoic acid is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: In the development of peptide-based therapeutics and diagnostic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}pent-4-enoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, allowing the amino group to participate in further reactions or interactions.
Comparison with Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoic acid: Lacks the methyl group, leading to different reactivity and properties.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hex-4-enoic acid: Contains an additional carbon in the alkenoic acid moiety, affecting its steric and electronic properties.
Uniqueness: (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}pent-4-enoic acid is unique due to the presence of both the Fmoc protecting group and the pent-4-enoic acid moiety, which confer specific reactivity and stability characteristics that are valuable in peptide synthesis.
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pent-4-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h3-7,9-12,18-19H,1,8,13H2,2H3,(H,23,24)/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOBFFXDCHDYNQ-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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